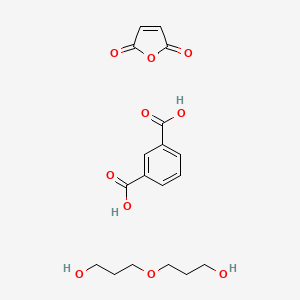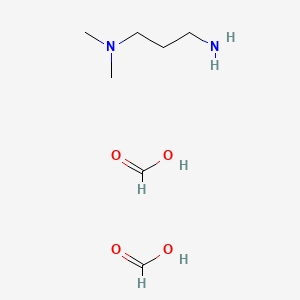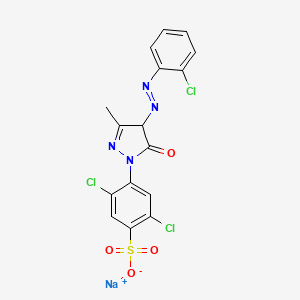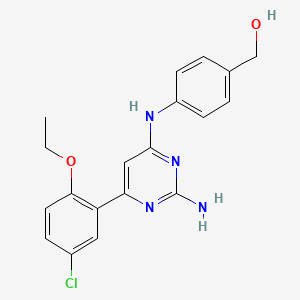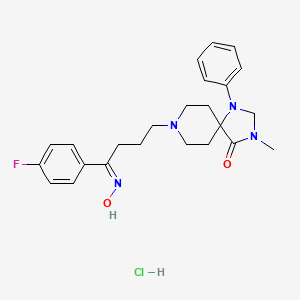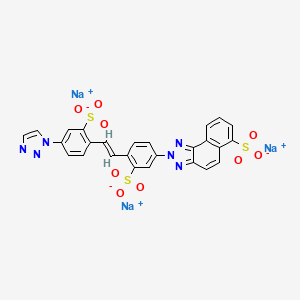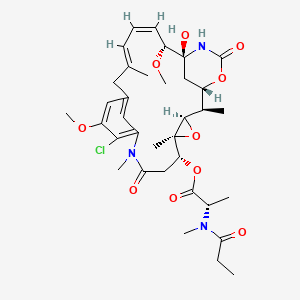
N(2')-Deacetyl-N(2')-(1-oxopropyl)maytansine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maytanprine is a naturally occurring compound isolated from the plant species Maytenus diversifolia, which belongs to the Celastraceae family. This compound has garnered significant attention due to its potent cytotoxic activity, particularly against cancer cells. Maytanprine is structurally related to maytansine, another well-known cytotoxic compound, and both belong to the class of maytansinoids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of maytanprine involves several steps, starting from readily available starting materials. One of the synthetic routes reported involves the use of 3,4-epoxycyclohexene as the starting material. The synthesis proceeds through a series of reactions, including the formation of a cyclic carbamate unit, which is crucial for the biological activity of maytanprine. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the formation of the desired stereochemistry at multiple chiral centers.
Industrial Production Methods: Industrial production of maytanprine is challenging due to its complex structure and the need for precise control over stereochemistry. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods for its production. These methods often involve the use of advanced techniques such as flow chemistry and automated synthesis to improve yield and reduce production costs.
化学反応の分析
Types of Reactions: Maytanprine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of maytanprine to enhance its biological activity or to develop new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of maytanprine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from the chemical reactions of maytanprine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products. Substitution reactions can introduce various functional groups, such as amino or thiol groups, into the maytanprine structure.
科学的研究の応用
Maytanprine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, maytanprine is used as a model compound for studying complex natural product synthesis and for developing new synthetic methodologies. In biology, maytanprine is studied for its cytotoxic effects on various cancer cell lines, including human leukemia K562 cells. In medicine, maytanprine is being investigated as a potential anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In industry, maytanprine and its derivatives are explored for their potential use in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of maytanprine involves its interaction with microtubules in the cell nucleus, similar to maytansine. Maytanprine acts as a mitotic inhibitor by interfering with the formation of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of maytanprine include tubulin, a protein that forms the building blocks of microtubules, and various signaling pathways involved in cell division and apoptosis.
類似化合物との比較
Maytanprine is structurally and functionally similar to maytansine, another potent cytotoxic compound isolated from the same plant genus. Both compounds share a similar mechanism of action and exhibit strong anticancer activity. maytanprine has been found to be more cytotoxic than maytansine in certain cancer cell lines, making it a promising candidate for further development as an anticancer agent. Other similar compounds include camptothecin and vincristine, which also possess unique mechanisms of anticancer action and are used in cancer therapy.
Conclusion
Maytanprine is a highly potent cytotoxic compound with significant potential in scientific research and medicine. Its complex structure and unique mechanism of action make it an important subject of study for developing new anticancer agents and understanding the molecular basis of its cytotoxicity. Continued research on maytanprine and its derivatives will likely lead to new therapeutic applications and advancements in cancer treatment.
特性
CAS番号 |
38997-09-0 |
|---|---|
分子式 |
C35H48ClN3O10 |
分子量 |
706.2 g/mol |
IUPAC名 |
[(1S,2R,3R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(propanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10/c1-10-28(40)38(6)21(4)32(42)48-27-17-29(41)39(7)23-15-22(16-24(45-8)30(23)36)14-19(2)12-11-13-26(46-9)35(44)18-25(47-33(43)37-35)20(3)31-34(27,5)49-31/h11-13,15-16,20-21,25-27,31,44H,10,14,17-18H2,1-9H3,(H,37,43)/b13-11-,19-12+/t20-,21+,25+,26-,27-,31-,34+,35+/m1/s1 |
InChIキー |
BVXGVRDMHBYRCQ-WTYMHKSASA-N |
異性体SMILES |
CCC(=O)N(C)[C@@H](C)C(=O)O[C@@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C\[C@H]([C@]3(C[C@@H]([C@H]([C@@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
正規SMILES |
CCC(=O)N(C)C(C)C(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






